N'-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiadiazole Core: The thiadiazole core is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Sulfanyl Group: The thiadiazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the sulfanyl group.
Condensation Reaction: The final step involves the condensation of the resulting intermediate with 4-bromobenzaldehyde in the presence of an acid catalyst to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N’-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with other thiadiazole derivatives, such as:
- **N’-[(E)-(4-chlorophenyl)methylidene]-2-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- **N’-[(E)-(4-methylphenyl)methylidene]-2-({5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
These similar compounds share structural features but may differ in their biological activities and chemical reactivity due to variations in the substituents on the phenyl rings
Properties
Molecular Formula |
C18H14BrClN4OS3 |
---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14BrClN4OS3/c19-14-5-1-12(2-6-14)9-21-22-16(25)11-27-18-24-23-17(28-18)26-10-13-3-7-15(20)8-4-13/h1-9H,10-11H2,(H,22,25)/b21-9+ |
InChI Key |
TWXPNRCFFMRINR-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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